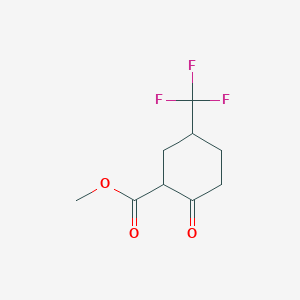

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

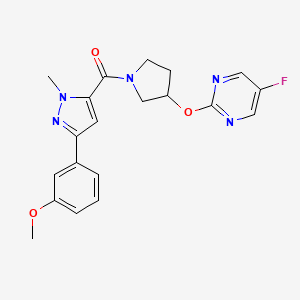

“Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate” is an organic compound with the molecular formula C9H11F3O3 and a molecular weight of 224.18 . It is commonly used in scientific research.

Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate” is represented by the formula C9H11F3O3 . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate” has a molecular weight of 224.18 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions were not specified in the sources I found .Scientific Research Applications

Synthesis of Trifluoromethyl Compounds

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate serves as a building block in synthesizing highly functionalized reactive intermediates, particularly beneficial for creating organic and heterocyclic compounds with a trifluoromethyl group. This synthesis aids in diversifying the trifluoromethyl-containing compound portfolio, offering a pathway to explore new chemical entities with potential biological activities (Fadeyi & Okoro, 2008).

Diastereoselective Reactions

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate demonstrates significant diastereoselectivity when reacting with aryllead(IV) reagents, leading to the creation of quaternary centers. The molecular structure allows for an attraction between the carbanionic center of the beta-ketoester intermediate and a distal OSiR(3) group, contributing to high trans diastereoselection in the formation of these centers. This specificity is crucial for synthesizing complex molecules with precise stereochemistry (Konopelski et al., 2002).

Synthesis of Trifluoromethylated Analogues

This compound has been utilized to synthesize new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters. These synthesized entities are valuable due to the unique intramolecular interactions they exhibit, which may have implications for their stability and reactivity. Such analogues are pivotal in medicinal chemistry for drug design and synthesis (Sukach et al., 2015).

Direct Trifluoromethylation

Direct trifluoromethylation of 1,3-dicarbonyl compounds using this chemical has been explored, leading to the synthesis of 2-(trifluoromethyl)-1,3-dicarbonyl compounds. These compounds have further applications in creating fluorinated pyrazoles, which are of interest in pharmaceutical and material sciences due to their unique properties (Ohtsuka et al., 2012).

Synthesis of Fluorinated Cyclic Compounds

The compound is also instrumental in preparing novel synthetically useful trifluoromethyl building blocks, including enaminone and vinylogous acid derivatives. These building blocks have versatile applications in synthesizing more complex molecular structures, making them valuable in various chemical synthesis contexts (Okoro et al., 2006).

properties

IUPAC Name |

methyl 2-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXNVWAQNWFPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2568023.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide](/img/structure/B2568025.png)

![(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B2568029.png)

![4-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2568032.png)

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2568035.png)

![[(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate](/img/structure/B2568037.png)

![methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2568038.png)